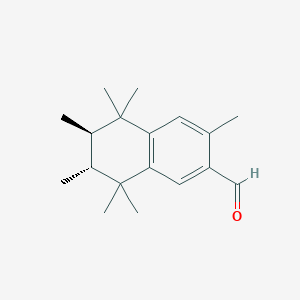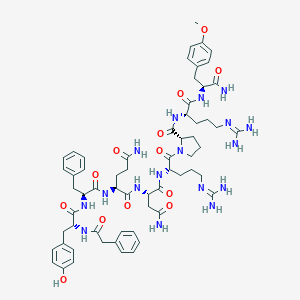![molecular formula C20H23ClN2O3 B238388 N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide, commonly known as CMA-676, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of acylphenyl urea derivatives and has been shown to have potent anti-tumor activity in various cancer cell lines.
作用機序
CMA-676 inhibits the polymerization of tubulin, a protein that is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis. The inhibition of tubulin polymerization is achieved by binding to the colchicine-binding site on tubulin, which is involved in microtubule assembly. CMA-676 has been shown to have a higher affinity for the colchicine-binding site than colchicine itself, making it a potent inhibitor of tubulin polymerization.
Biochemical and Physiological Effects:
CMA-676 has been shown to have potent anti-tumor activity in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, CMA-676 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of CMA-676 is its potent anti-tumor activity in preclinical models. In addition, the synthesis of this compound is relatively simple and can be easily scaled up for larger production. However, one of the limitations of CMA-676 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the development of CMA-676. One potential direction is the development of analogs with improved solubility and pharmacokinetic properties. Another direction is the evaluation of CMA-676 in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, the development of targeted delivery systems for CMA-676 could improve its efficacy and reduce toxicity in normal cells. Overall, the development of CMA-676 and its analogs holds promise for the treatment of cancer.
合成法
The synthesis of CMA-676 involves the reaction of 4-chlorophenylacetic acid with 2-methoxyaniline to form 4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)aniline. This intermediate is then reacted with pentanoyl chloride to form the final product, N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide. The synthesis of this compound is relatively simple and can be easily scaled up for larger production.
科学的研究の応用
CMA-676 has been extensively studied for its anti-tumor activity in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action of CMA-676 involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
特性
製品名 |
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide |
|---|---|
分子式 |
C20H23ClN2O3 |
分子量 |
374.9 g/mol |
IUPAC名 |
N-[4-[[2-(4-chlorophenyl)acetyl]amino]-2-methoxyphenyl]pentanamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-3-4-5-19(24)23-17-11-10-16(13-18(17)26-2)22-20(25)12-14-6-8-15(21)9-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,22,25)(H,23,24) |
InChIキー |
QLVVQQZNCJUCAC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)OC |
正規SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)


![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)

![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)

![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)

![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)